Gap 27

Connexin Selectivity Gap Junction Inhibition Peptide Specificity

For precise Cx43 modulation in research. Gap 27 is a selective, reversible inhibitor (SRPTEKTIFII) that uniquely targets Cx43-mediated communication without altering expression, unlike non-specific blockers. Essential for vascular (myoendothelial coupling), neuro (dopaminergic survival), and bone (osteoclast) studies. Validated for use at 50-500 µM.

Molecular Formula C60H101N15O17
Molecular Weight 1304.5 g/mol
CAS No. 198284-64-9
Cat. No. B549945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGap 27
CAS198284-64-9
Molecular FormulaC60H101N15O17
Molecular Weight1304.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CO)N
InChIInChI=1S/C60H101N15O17/c1-9-31(4)44(54(86)69-41(29-36-19-13-12-14-20-36)52(84)70-45(32(5)10-2)55(87)72-46(59(91)92)33(6)11-3)71-57(89)48(35(8)78)73-51(83)38(21-15-16-26-61)66-50(82)39(24-25-43(79)80)67-56(88)47(34(7)77)74-53(85)42-23-18-28-75(42)58(90)40(22-17-27-65-60(63)64)68-49(81)37(62)30-76/h12-14,19-20,31-35,37-42,44-48,76-78H,9-11,15-18,21-30,61-62H2,1-8H3,(H,66,82)(H,67,88)(H,68,81)(H,69,86)(H,70,84)(H,71,89)(H,72,87)(H,73,83)(H,74,85)(H,79,80)(H,91,92)(H4,63,64,65)/t31-,32-,33-,34+,35+,37-,38-,39-,40-,41-,42-,44-,45-,46-,47-,48-/m0/s1
InChIKeySXRAPDIXXYFGJG-MDAHIHQXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gap 27 (CAS 198284-64-9) Peptide: A Cx43-Selective Gap Junction Blocker for Targeted Cell Communication Studies


Gap 27 is a synthetic connexin mimetic peptide with the sequence SRPTEKTIFII, corresponding to amino acids 204-214 of the second extracellular loop of connexin 43 (Cx43) [1]. It acts as a selective and reversible inhibitor of Cx43-mediated gap junctional intercellular communication and hemichannel function . Unlike broad-spectrum gap junction inhibitors, Gap 27 provides targeted modulation without altering Cx43 expression levels, making it a valuable tool for dissecting Cx43-specific roles in physiological and pathological processes .

Gap 27: Why Non-Selective Gap Junction Blockers and Other Connexin Mimetic Peptides Are Not Interchangeable


Generic substitution among gap junction inhibitors is not scientifically valid due to profound differences in connexin selectivity, mechanism of action, and functional outcomes. Broad-spectrum inhibitors like carbenoxolone lack Cx specificity, affecting multiple connexin isoforms and off-target pathways [1]. Even among connexin mimetic peptides, critical distinctions exist: Gap 26 is non-connexin-specific, whereas Gap 27 demonstrates Cx43 selectivity, which directly impacts experimental interpretation and therapeutic potential [2]. Furthermore, the effective concentration ranges, reversibility kinetics, and cellular responses to Gap 27 differ significantly from other peptides and small molecules, underscoring the necessity of using the precise compound for reproducible and meaningful results [3].

Gap 27 Quantitative Differentiation: Evidence-Based Comparison Against Key Analogs


Cx43 Selectivity: Gap 27 vs. Gap 26 and Gap 26M in Connexin-Specific Inhibition

Gap 27 demonstrates selective inhibition of Cx43-mediated gap junctional intercellular communication (GJIC), in contrast to the non-selective action of Gap 26 and Gap 26M. In HeLa cells stably transfected with specific connexins, Gap 27 was more effective in blocking dye transfer in Cx43-expressing cells than in Cx26- or Cx40-expressing cells at low concentrations (10-50 µM) [1]. This selectivity is not observed with Gap 26 or Gap 26M, which inhibit GJIC dose-dependently across multiple connexin isoforms (ANOVA: P < 0.01) [1].

Connexin Selectivity Gap Junction Inhibition Peptide Specificity

Reversible Inhibition Without Altering Connexin Expression: Gap 27 vs. Carbenoxolone

Gap 27 acts as a reversible inhibitor of Cx43-mediated communication without affecting Cx43 protein expression levels or trafficking [1]. In contrast, the non-selective gap junction blocker carbenoxolone has been reported to exert irreversible effects or alter connexin expression under certain conditions [2]. In a study on RAECs and A7r5 myocytes, inhibition of dye transfer by Gap 27 was fully reversible upon washout, and endogenous expression of Cx40 and Cx43 was unaffected by peptide incubation [1].

Reversible Inhibition Connexin Expression Mechanism of Action

Functional Rescue in Parkinson's Disease Model: Gap 27 Neuroprotection In Vivo

In a 6-hydroxydopamine (6-OHDA)-induced Parkinson's disease mouse model, co-administration of Gap 27 with 6-OHDA significantly preserved dopaminergic neurons. The number of tyrosine hydroxylase (TH) immunoreactive positive neurons in the 6-OHDA+Gap27 group was 1.64 ± 0.16 times higher than in the 6-OHDA-only group (P < 0.05) [1]. Additionally, Gap 27 attenuated the 6-OHDA-induced increase in total Cx43 protein and maintained Cx43-pS368 phosphorylation levels [1].

Neuroprotection Parkinson's Disease In Vivo Efficacy

Osteoclast Survival and Bone Resorption: Functional Impact of Cx43 Inhibition

Gap 27 directly impacts osteoclast function and survival. At a concentration of 500 µM, Gap 27 reduced the survival of isolated rat osteoclasts and decreased bone resorption in rat bone slice and osteoclast co-cultures [1]. This effect is attributed to the inhibition of gap-junctional communication essential for osteoclast activity, providing a functional readout of Cx43 blockade that is not observed with inactive control peptides [1].

Osteoclast Biology Bone Remodeling Functional Assay

Differential Migration Enhancement in Diabetic vs. Non-Diabetic Cells: Gap 27 Cell Context-Dependent Effects

Gap 27 enhances cell migration in non-diabetic fibroblasts but shows diminished efficacy in diabetic cells. In non-diabetic cell cultures, Gap 27 decreased dye uptake through Cx hemichannels and increased migration and proliferation after scratch wounding [1]. However, this pro-migratory effect is significantly attenuated in diabetic cell cultures, highlighting a context-dependent response that is critical for experimental design and interpretation [1].

Wound Healing Cell Migration Diabetes

Potency in Gap Junction vs. Hemichannel Inhibition: Gap 27 Dual Modulation with Distinct Concentration Requirements

Gap 27 exhibits differential potency in inhibiting hemichannels (HCh) versus fully formed gap junction channels (GJCh). HCh function is inhibited at concentrations as low as ~5 µM within 1 hour, whereas GJCh inhibition requires higher concentrations (~100 µM) and longer incubation times (>1 hour) [1]. This dual modulation with distinct concentration thresholds allows researchers to selectively target HCh or GJCh by adjusting experimental conditions.

Hemichannel Gap Junction Channel Concentration-Response

Optimal Application Scenarios for Gap 27: Where Its Unique Profile Delivers Definitive Value


Dissecting Cx43-Specific Roles in Heterocellular Communication Networks

In vascular biology research where multiple connexin isoforms (Cx37, Cx40, Cx43) are expressed, Gap 27's Cx43 selectivity is essential for isolating the specific contribution of Cx43 to myoendothelial coupling and EDHF-type relaxations. Use Gap 27 at 50-200 µM to block Cx43-mediated communication without affecting Cx40 or Cx37 channels, as validated in rat aortic endothelial and smooth muscle cell co-cultures [1].

Investigating Cx43-Dependent Neuroprotection in Parkinson's Disease Models

For in vivo studies of dopaminergic neuron survival, Gap 27 provides functional neuroprotection when co-administered with neurotoxins like 6-OHDA. This application leverages Gap 27's ability to modulate Cx43 expression and phosphorylation in the substantia nigra, offering a targeted approach to study gap junction-mediated neurodegeneration that broad-spectrum inhibitors cannot provide due to off-target effects [2].

Studying Cell Migration and Wound Healing with Temporal Control

Gap 27's reversible inhibition profile allows for pulse-chase experiments to examine the dynamics of Cx43-mediated communication during cell migration. Apply Gap 27 at 50-100 µM during scratch wound assays to transiently block GJIC and assess migration enhancement, then wash out to confirm reversibility. This is particularly valuable for comparing migratory responses in normal vs. diabetic or aged cells [3].

Functional Analysis of Osteoclast Activity and Bone Remodeling

In bone biology studies, Gap 27 at 500 µM effectively inhibits osteoclast survival and bone resorption, providing a functional readout of gap-junctional communication in osteoclasts. This application is ideal for dissecting the role of Cx43 in osteoclast differentiation and activity, especially when using pit formation assays on bone slices [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gap 27

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.